molecular formula C7H9ClN2O B8062091 4-(diaminomethylidene)cyclohexa-2,5-dien-1-one;hydrochloride

4-(diaminomethylidene)cyclohexa-2,5-dien-1-one;hydrochloride

Cat. No.: B8062091
M. Wt: 172.61 g/mol
InChI Key: OADOZRQXRQAJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzamidine hydrochloride can be synthesized through various chemical reactions. One common method involves the reaction of 4-hydroxybenzonitrile with ammonia in the presence of a catalyst to form 4-hydroxybenzamidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxybenzamidine hydrochloride typically involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzamidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamidines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxybenzamidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Hydroxybenzamidine hydrochloride include:

Uniqueness

What sets 4-Hydroxybenzamidine hydrochloride apart from these similar compounds is its specific structure, which allows it to act as a potent enzyme inhibitor. Its unique combination of functional groups enables it to interact with a wide range of molecular targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-(diaminomethylidene)cyclohexa-2,5-dien-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADOZRQXRQAJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C=CC1=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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